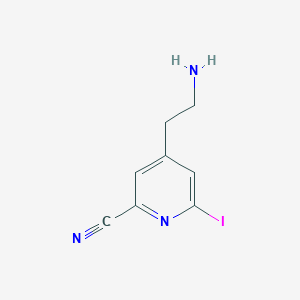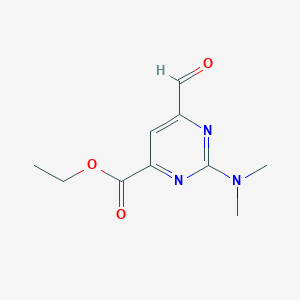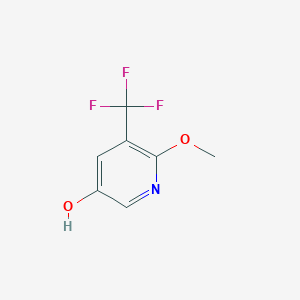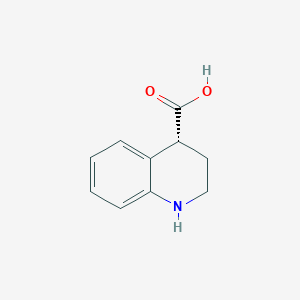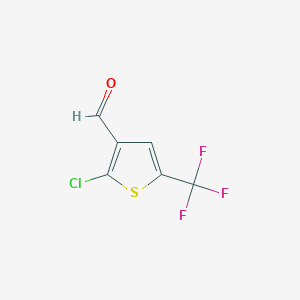
2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde is a chemical compound belonging to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 5-position, and an aldehyde group at the 3-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the functionalization of the thiophene ring. For example, the reaction of thiophene with chlorinating agents and trifluoromethylating agents under controlled conditions can yield the desired compound . Another approach involves the use of thiophene-2,5-dicarboxylic acid as a starting material, which is then subjected to chlorination and trifluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: 2-Chloro-5-(trifluoromethyl)thiophene-3-carboxylic acid.
Reduction: 2-Chloro-5-(trifluoromethyl)thiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
作用机制
The mechanism of action of 2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde is primarily related to its reactivity as an electrophile. The presence of electron-withdrawing groups, such as the chloro and trifluoromethyl groups, enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create more complex molecules .
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)thiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-(Trifluoromethyl)thiophene-2-carbaldehyde: Similar structure but with different substitution pattern, leading to different reactivity and applications
Uniqueness
2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules .
属性
CAS 编号 |
1260667-21-7 |
|---|---|
分子式 |
C6H2ClF3OS |
分子量 |
214.59 g/mol |
IUPAC 名称 |
2-chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C6H2ClF3OS/c7-5-3(2-11)1-4(12-5)6(8,9)10/h1-2H |
InChI 键 |
FGXFAYVCDAFUTO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1C=O)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


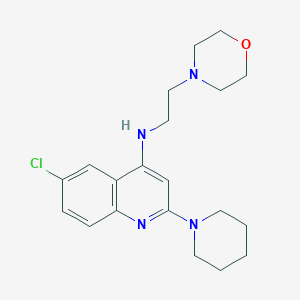
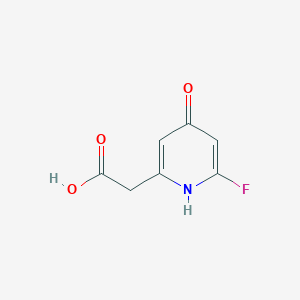
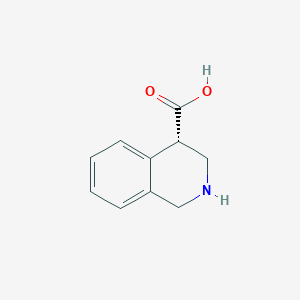
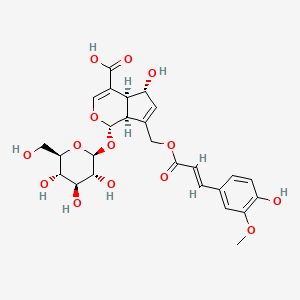

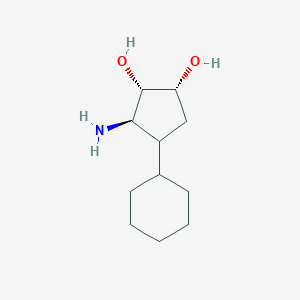
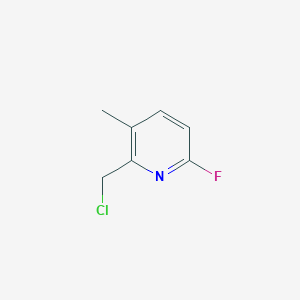
![2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B14860092.png)
![[3-Chloro-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14860105.png)

